molecular formula C17H23N5O2S B2699588 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 578733-56-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2699588
CAS No.: 578733-56-9
M. Wt: 361.46
InChI Key: USKFQPXNXQPLOS-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic small molecule belonging to the class of 1,2,4-triazole derivatives. This compound features a core 1,2,4-triazole ring substituted with an amino group, a cyclohexyl moiety, and a sulfanyl-acetamide chain linked to a 4-methoxyphenyl group. The structural motif of 1,2,4-triazole-3-thiol and its derivatives is of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities . Researchers are exploring such compounds for their potential in various therapeutic areas, as related 1,2,4-triazole derivatives have been reported to possess antimicrobial, antifungal, and anticonvulsant properties in scientific literature . Furthermore, structurally similar compounds have been identified to interact with specific biological targets; for instance, a closely related molecule with a 1,2,4-triazole core is documented as having a target interaction with Hexokinase-4 in humans . This suggests potential research applications in metabolic studies and related pathways. The compound is provided exclusively for research and development purposes in a laboratory setting. It is intended for use by qualified professionals. Handle with appropriate precautions, as some related 1,2,4-triazole precursors are classified as harmful if swallowed . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h7-10,12H,2-6,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKFQPXNXQPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328027
Record name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578733-56-9
Record name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

Research indicates that triazole derivatives, including this compound, demonstrate significant anticancer activity. The mechanisms of action often include:

  • Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in various cancer types.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells.

Case Study: A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. This compound exhibited significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies .

Cancer Type IC50 (µM) Comments
MCF-7 (breast cancer)Moderate cytotoxicityEffective against resistant strains
HCT-116 (colon cancer)~6.2Notable activity observed

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against HIV. Its mechanism includes targeting specific viral enzymes to prevent replication.

Case Study: Research highlighted that certain modifications to the triazole core could enhance efficacy against NNRTI-resistant HIV mutants .

Virus Type Mechanism of Action Efficacy
HIVInhibits viral replicationEffective against resistant strains

Antimicrobial Effects

The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes and disrupt essential functions.

Case Study: Various studies have documented the antimicrobial properties of triazole derivatives against different pathogens, showcasing their potential as therapeutic agents.

Pathogen Type Activity Comments
BacteriaEffective penetration and disruptionBroad-spectrum activity observed
FungiInhibition of growthPotential for treating fungal infections

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that substitutions on the triazole ring significantly influence biological activity. For example:

  • Introducing methoxy groups has been shown to improve solubility and bioavailability, leading to enhanced anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name R1 (Triazole Position 5) R2 (Acetamide Substituent) Key Biological Activity Key Findings References
Target Compound Cyclohexyl 4-Methoxyphenyl To be determined Synthesized via methods analogous to ; structural data inferred from NMR studies .
VUAA-1 (Orco agonist) Ethyl Pyridin-3-yl Orco channel activation High efficacy in insect olfactory receptor assays; ethyl group optimizes hydrophobicity .
OLC-12 (Orco agonist) Ethyl Pyridin-4-yl Orco channel activation Robust activity in high-throughput assays; pyridinyl group enhances binding .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl Variable (e.g., halogen, methoxy) Anti-exudative (NSAID-like) Methoxy substituents improve anti-inflammatory activity (IC50 ~10 mg/kg vs. diclofenac sodium at 8 mg/kg) .
N-(4-Acetamidophenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Methoxyphenyl 4-Acetamidophenyl Not reported Structural similarity suggests potential for hydrogen bonding via acetamide .
WH7 (Auxin mimic) - 4-Chloro-2-methylphenoxy Root growth inhibition Triazole-phenoxy hybrids mimic auxin activity; chloro and methyl groups critical for efficacy .

Key Observations

Substituent Impact on Bioactivity Cyclohexyl vs. 4-Methoxyphenyl vs. Pyridinyl (Acetamide): The 4-methoxyphenyl group may engage in stronger hydrogen bonding compared to pyridinyl groups, as seen in anti-exudative analogs .

Anti-Inflammatory Potential Methoxy-substituted triazole acetamides (e.g., ) exhibit anti-exudative activity comparable to diclofenac sodium, suggesting the target compound’s 4-methoxyphenyl group may confer similar efficacy .

Synthesis and Characterization

  • The target compound’s synthesis likely follows routes analogous to , where 2-bromoacetamide reacts with triazole-thiol intermediates under basic conditions .
  • NMR data (e.g., δ 4.16 ppm for CH2 in ) align with acetamide and triazole proton environments .

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N5O3SC_{16}H_{23}N_5O_3S with a molecular weight of approximately 397.51 g/mol. The compound features a triazole ring, an acetamide group, and a methoxyphenyl moiety, contributing to its biological profile.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown significant anticancer activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (Liver Cancer)1.18 ± 0.14
MCF7 (Breast Cancer)0.67
SW1116 (Colon Cancer)0.80
BGC823 (Gastric Cancer)0.87

The IC50 values suggest that this compound is more potent than standard chemotherapeutic agents like staurosporine and ethidium bromide.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases such as EGFR and Src. Inhibition studies have shown that related compounds exhibit IC50 values as low as 0.24 µM against EGFR, indicating a potential mechanism through which this compound may exert its effects on tumor cells .

Enzyme Inhibition

In addition to anticancer activity, the compound has been evaluated for its enzyme inhibitory properties:

Enzyme Inhibition Activity Reference
Acetylcholinesterase (AChE)Moderate
UreaseStrong
Alkaline Phosphatase (ALP)Significant

These findings suggest that the compound could play a role in treating conditions associated with these enzymes, such as neurodegenerative diseases and infections.

Antibacterial Activity

The antibacterial potential of the compound has also been assessed. Preliminary results indicate moderate to strong activity against certain bacterial strains:

Bacterial Strain Activity Level Reference
Salmonella typhiModerate
Bacillus subtilisStrong

These results highlight the broader pharmacological potential of this compound beyond oncology.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibit promising cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
  • Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities to target proteins involved in cancer progression and enzyme activity modulation, further supporting the potential therapeutic applications of this compound .
  • Animal Models : Preliminary animal studies are needed to evaluate the efficacy and safety profile of this compound in vivo, which would provide more comprehensive insights into its therapeutic potential.

Q & A

Q. What are the key considerations in synthesizing 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide to ensure high yield and purity?

  • Methodological Answer: Synthesis requires optimization of reaction conditions, including temperature (60–80°C for triazole ring closure), solvent selection (e.g., ethanol or DMF for solubility), and stoichiometric ratios of reagents (e.g., halogenating agents for functional group introduction). Multi-step protocols often employ coupling agents like EDC/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity >95%. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, with deuterated DMSO or CDCl₃ as solvents. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. What are common pharmacological assays used to assess the compound’s therapeutic potential?

  • Methodological Answer:
  • Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-Inflammatory Screening: Carrageenan-induced paw edema in rodent models, measuring COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of derivatives?

  • Methodological Answer:
  • Substituent Variation: Replace the cyclohexyl group with aromatic (e.g., 2-chlorophenyl) or heterocyclic (e.g., furan) moieties to assess steric/electronic effects on bioactivity.
  • Bioisosteric Replacement: Substitute the sulfanyl group with sulfonyl or methylene to modulate lipophilicity.
  • Assay Parallelism: Test analogs in standardized assays (e.g., antifungal disk diffusion) and correlate activity trends with computed descriptors (logP, polar surface area) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

  • Methodological Answer:
  • Standardized Protocols: Use identical cell lines (ATCC-validated), serum-free media, and incubation times.
  • Orthogonal Assays: Validate enzyme inhibition (e.g., urease) with isothermal titration calorimetry (ITC) alongside spectrophotometric methods.
  • Meta-Analysis: Pool data from ≥3 independent studies, applying statistical models (e.g., random-effects) to account for inter-lab variability .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to enzyme active sites (e.g., EGFR kinase). Prioritize poses with lowest ΔG and hydrogen bonds to key residues (e.g., Lys721).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR Models: Train models with MOE or RDKit using descriptors like topological polar surface area (TPSA) to predict ADMET properties .

Q. What experimental approaches optimize lead compounds for enhanced selectivity against off-targets?

  • Methodological Answer:
  • Selective Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to the methoxyphenyl ring to reduce CYP450 interactions.
  • SPR Biosensing: Measure real-time binding kinetics (kₐₙₜ, kₒff) to primary vs. off-targets (e.g., hERG channel).
  • In Vivo PK/PD: Administer analogs to rodents, tracking plasma half-life (LC-MS/MS) and tissue distribution to refine dosing .

Q. How should stability studies be designed to ensure compound integrity during storage?

  • Methodological Answer:
  • Forced Degradation: Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation pathways.
  • Lyophilization: Stabilize hygroscopic batches by freeze-drying in amber vials under argon.
  • HPLC-PDA Monitoring: Track degradation products (e.g., sulfoxide formation) with C18 columns and 254 nm detection .

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